3-Ureidobenzoic acid
Overview
Description
3-Ureidobenzoic acid is an organic compound with the molecular formula C8H8N2O3 It is a derivative of benzoic acid, where the carboxyl group is substituted with a ureido group
Scientific Research Applications
3-Ureidobenzoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the formation of hydrogen bonds, making it useful in supramolecular chemistry.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions due to its ability to form stable complexes with biological molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug design and development.
Industry: this compound is used in the production of polymers and materials with specific properties, such as enhanced mechanical strength and thermal stability.
Mechanism of Action
Target of Action
Mode of Action
Biochemical Pathways
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Ureidobenzoic acid can be synthesized through the reaction of 3-aminobenzoic acid with urea. The reaction typically involves heating the reactants in a solvent such as ethanol or water under reflux conditions. The general reaction is as follows:
3-Aminobenzoic acid+Urea→3-Ureidobenzoic acid
The reaction mixture is heated to around 100°C for several hours, followed by cooling and crystallization to obtain the product.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically in the presence of strong oxidizing agents such as potassium permanganate or hydrogen peroxide. The oxidation products may include various carboxylic acids and amides.
Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of corresponding amines and alcohols.
Substitution: The ureido group in this compound can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the ureido group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Amines, thiols, solvents like ethanol or dimethyl sulfoxide.
Major Products:
Oxidation: Carboxylic acids, amides.
Reduction: Amines, alcohols.
Substitution: Substituted benzoic acids, thioureas.
Comparison with Similar Compounds
Benzoic Acid: A simple aromatic carboxylic acid, lacking the ureido group.
3-Aminobenzoic Acid: The precursor to 3-ureidobenzoic acid, containing an amino group instead of the ureido group.
Ureidobenzoic Acids: A class of compounds with varying positions of the ureido group on the benzoic acid ring.
Uniqueness: this compound is unique due to the presence of both the carboxyl and ureido groups, which allows it to participate in a wide range of chemical reactions and form stable complexes with other molecules. This dual functionality makes it a versatile compound in various scientific and industrial applications.
Properties
IUPAC Name |
3-(carbamoylamino)benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O3/c9-8(13)10-6-3-1-2-5(4-6)7(11)12/h1-4H,(H,11,12)(H3,9,10,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWDCBLOFRYIIOL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)N)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80304417 | |
Record name | 3-Ureidobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80304417 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
20632-43-3 | |
Record name | 20632-43-3 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=165667 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-Ureidobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80304417 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 3-Ureidobenzoic acid contribute to the formation of the metal complexes described in the study, and what is the significance of this approach?
A1: 3-UBA acts as an anionic ligand, readily binding to metal centers like palladium. The key to its function lies in its ability to simultaneously engage in intramolecular hydrogen bonding with a neutral ligand, specifically a urea-functionalized phosphine ligand, also present in the system []. This dual interaction effectively mimics the coordination behavior of a ditopic ligand, creating a well-defined catalytic environment around the metal center.
Q2: What spectroscopic data confirms the successful self-assembly of the metal complex incorporating this compound?
A2: The research utilizes a combination of spectroscopic techniques to validate the self-assembly process. NMR spectroscopy, including 2D techniques, provides crucial information about the connectivity and spatial arrangement of the ligands around the palladium center. Deuterium labeling experiments further solidify the proposed structure by observing changes in NMR signals upon isotopic substitution [].
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